Gestadienol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

炔诺孕酮可以通过几种合成路线合成。 一种常见的方法是盐酸与棕榈酸异丙酯和稀释剂反应 . 通过将药物植入动物组织一段时间,然后提取,可以提高反应产率 . 炔诺孕酮的工业生产方法通常涉及类似的化学反应,优化为大规模生产。

化学反应分析

炔诺孕酮会发生各种化学反应,包括:

氧化: 炔诺孕酮可以被氧化形成不同的产物,具体取决于所使用的试剂和条件。

还原: 还原反应可以将炔诺孕酮转化为其他甾体化合物。

取代: 炔诺孕酮可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括盐酸、棕榈酸异丙酯和各种稀释剂 . 这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

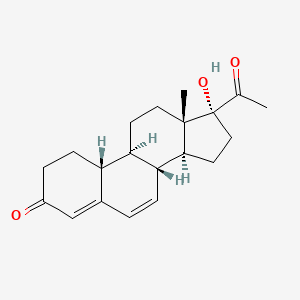

Gestadienol, a compound with the chemical formula C20H26O3, is a naturally occurring substance that has garnered attention for its diverse applications in various fields, particularly in scientific research and industry. This article explores the applications of this compound, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is classified as a steroid and is known for its unique structural characteristics, which contribute to its biological activity. The compound features a double bond configuration that plays a crucial role in its reactivity and interaction with biological systems.

Pharmaceutical Development

This compound has been studied for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and anti-cancer activities. For instance, studies have explored its role in modulating immune responses, which could lead to novel treatments for autoimmune diseases and cancer therapies.

Biochemical Research

In biochemical studies, this compound serves as a precursor in the synthesis of various steroid hormones. Its ability to influence metabolic pathways makes it valuable in understanding hormone regulation and the biosynthesis of steroids.

Agricultural Science

The compound has been investigated for its potential use as a natural pesticide or growth regulator. Its application in agriculture could lead to more sustainable practices by reducing reliance on synthetic chemicals.

Cosmetic Industry

Due to its moisturizing properties and potential skin benefits, this compound is being incorporated into cosmetic formulations. Its ability to enhance skin hydration and elasticity positions it as a promising ingredient in skincare products.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory and anti-cancer properties | Potential in treating autoimmune diseases and cancer |

| Biochemical Research | Precursor in steroid hormone synthesis | Insights into hormone regulation |

| Agricultural Science | Natural pesticide/growth regulator | Sustainable alternatives to synthetic chemicals |

| Cosmetic Industry | Moisturizing agent for skincare products | Enhances skin hydration and elasticity |

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Hormonal Regulation

Research focusing on the metabolic pathways influenced by this compound revealed its role in the regulation of cortisol levels. This finding highlights its importance in stress response mechanisms and opens avenues for further exploration in endocrine research.

Case Study 3: Agricultural Application

Field trials conducted to assess the efficacy of this compound as a natural pesticide showed promising results, with reduced pest populations and improved crop yields compared to untreated controls. This study supports the viability of using this compound in sustainable agriculture.

作用机制

相似化合物的比较

炔诺孕酮与其他甾体孕激素相似,例如:

炔诺孕酮: 一种合成的 19-去甲睾酮类甾体,用于治疗子宫内膜异位症.

雌二醇: 一种天然雌激素,参与各种生理过程.

炔诺孕酮在其特定的化学结构及其与孕激素受体和葡糖醛酸结合的能力方面是独一无二的 . 这种双重结合能力使其与其他类似化合物区分开来。

属性

CAS 编号 |

58769-17-8 |

|---|---|

分子式 |

C20H26O3 |

分子量 |

314.4 g/mol |

IUPAC 名称 |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h3,5,11,15-18,23H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |

InChI 键 |

GDTZPEHTYWXYAR-XGXHKTLJSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)O |

手性 SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)O |

规范 SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。